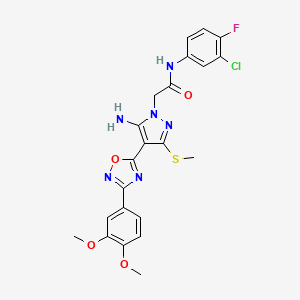
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN6O4S and its molecular weight is 518.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps including the formation of oxadiazole and pyrazole rings. The structural components contribute significantly to its biological activity:
- Oxadiazole moiety : Known for its broad spectrum of biological activities including anticancer properties.
- Pyrazole ring : Associated with various pharmacological effects.
- Chloro-fluorophenyl group : Enhances lipophilicity and potentially increases bioavailability.
Cytotoxicity Evaluation
Recent studies have shown that compounds related to the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated potent cytotoxicity in vitro against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12c | HCT-116 | 1.61 | Tubulin polymerization inhibition |
| 12c | HeLa | >100 | Apoptosis induction |
| 5f | MCF-7 | 36 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.
The proposed mechanisms by which this compound exerts its cytotoxic effects include:
- Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, evidenced by increased caspase activity and morphological changes consistent with apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for the efficacy of this compound:
- Cytotoxicity Comparison : Compounds with similar structures have shown superior cytotoxicity compared to standard chemotherapeutics like Imatinib and Gefitinib. For example, compound 12c exhibited a mean percent growth inhibition (GI) of 72.68% at a concentration of 10 µM .
- Apoptotic Activity : Studies indicated that compounds inducing apoptosis also led to significant morphological changes in treated cells, such as shrinkage and detachment from the culture surface .
属性
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O4S/c1-32-15-7-4-11(8-16(15)33-2)20-27-21(34-29-20)18-19(25)30(28-22(18)35-3)10-17(31)26-12-5-6-14(24)13(23)9-12/h4-9H,10,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHUMVWXXOCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














